Enhanced Antiviral Potency Against Etravirine-Resistant HIV-1 Strains: A Direct Head-to-Head Comparison
In a direct comparative study, HIV-1 inhibitor-26 (compound 9a) demonstrated significantly superior anti-HIV-1 activity compared to etravirine (ETR) across a panel of NNRTI-resistant HIV-1 strains [1]. This evidence establishes that the compound retains efficacy where a clinically relevant second-generation NNRTI loses potency, providing a clear differentiation point for researchers studying drug resistance mechanisms or seeking to validate new chemical entities against resistant viral populations [1].
| Evidence Dimension | Antiviral potency against NNRTI-resistant HIV-1 strains |
|---|---|
| Target Compound Data | Significantly better anti-HIV-1 activity than ETR against all tested NNRTI-resistant strains (quantitative IC50/EC50 values for individual mutant strains are not specified in the abstract, but the overall trend is reported as statistically significant and consistent across the panel) [1]. |
| Comparator Or Baseline | Etravirine (ETR, TMC125), a second-generation NNRTI approved for treatment-experienced patients with NNRTI-resistant HIV-1. |
| Quantified Difference | Not precisely quantified in the accessible abstract; the study reports that 9a exhibited 'significantly better' activity compared to ETR across all tested resistant strains [1]. |
| Conditions | In vitro antiviral assays using a panel of clinically relevant NNRTI-resistant HIV-1 strains (specific mutation details not provided in the abstract). |
Why This Matters
This head-to-head superiority against a comparator specifically designed for resistant HIV-1 validates the unique resistance profile of HIV-1 inhibitor-26, making it an essential tool for research on overcoming NNRTI cross-resistance.
- [1] Kang, D., et al. (2021). Structure-Based Bioisosterism Yields HIV-1 NNRTIs with Improved Drug-Resistance Profiles and Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. View Source
